2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol
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Overview
Description
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetaldehyde or 2-[2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid.
Reduction: 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and increase its lipophilicity, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol
- 2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanol
- 4-Fluoro-3-(trifluoromethyl)phenacyl bromide
Uniqueness
2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers and analogs. The combination of these functional groups imparts unique chemical and physical properties, such as increased stability and specific reactivity patterns, which can be advantageous in various applications.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c10-8-6(4-5-14)2-1-3-7(8)9(11,12)13/h1-3,14H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTYBQIPZKIFOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592354 |
Source
|
Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-81-5 |
Source
|
Record name | 2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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